molecular formula C12H12N2O2S B3267696 Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate CAS No. 460750-28-1

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate

Cat. No.: B3267696
CAS No.: 460750-28-1
M. Wt: 248.3 g/mol
InChI Key: QCVIYRODQQEVRM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate typically involves the reaction of 3-aminobenzaldehyde with ethyl 2-bromoacetate in the presence of thiourea. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions generally include heating the mixture under reflux in an appropriate solvent such as ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets within cells. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring structure allows for interactions with various biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 4-(3-aminophenyl)thiazole-2-carboxylic acid
  • 2-(3-aminophenyl)thiazole

Comparison: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate is unique due to the presence of both an ethyl ester group and an amino group on the phenyl ring. This combination of functional groups enhances its reactivity and potential biological activity compared to similar compounds. The presence of the ethyl ester group also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVIYRODQQEVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204019
Record name 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460750-28-1
Record name 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460750-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminophenyl)thiazole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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